molecular formula C19H20FN3O2S B2548141 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421530-24-6

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2548141
CAS No.: 1421530-24-6
M. Wt: 373.45
InChI Key: IMIFVXSTDNDINT-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, phenyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 4-fluoro-3-carboxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide.

Scientific Research Applications

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound may be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methylbenzenesulfonamide: Lacks the imidazole and phenyl groups, making it less complex and potentially less active.

    3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

Uniqueness

The presence of both the fluorine atom and the imidazole ring in 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide makes it unique. The fluorine atom can enhance the compound’s stability and bioavailability, while the imidazole ring provides specific binding interactions with biological targets.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-15-14-17(8-9-18(15)20)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFVXSTDNDINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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